molecular formula C16H14N2O2 B13853563 1-(2-Pyridin-4-ylethyl)indole-3-carboxylic acid

1-(2-Pyridin-4-ylethyl)indole-3-carboxylic acid

Cat. No.: B13853563
M. Wt: 266.29 g/mol
InChI Key: DIIOYOXQOGUMPB-UHFFFAOYSA-N
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Description

1-(2-Pyridin-4-ylethyl)indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 1-(2-Pyridin-4-ylethyl)indole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid is coupled with a halogenated indole derivative.

    Carboxylation: The final step involves the carboxylation of the indole ring, which can be achieved through a reaction with carbon dioxide in the presence of a strong base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs .

Chemical Reactions Analysis

1-(2-Pyridin-4-ylethyl)indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Pyridin-4-ylethyl)indole-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and catalysis.

    Biology: The compound is investigated for its potential as a bioactive molecule, including its antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1-(2-Pyridin-4-ylethyl)indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(2-Pyridin-4-ylethyl)indole-3-carboxylic acid can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-(2-pyridin-4-ylethyl)indole-3-carboxylic acid

InChI

InChI=1S/C16H14N2O2/c19-16(20)14-11-18(15-4-2-1-3-13(14)15)10-7-12-5-8-17-9-6-12/h1-6,8-9,11H,7,10H2,(H,19,20)

InChI Key

DIIOYOXQOGUMPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCC3=CC=NC=C3)C(=O)O

Origin of Product

United States

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